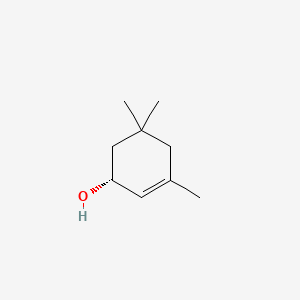

Isophorol, (+)-

Description

BenchChem offers high-quality Isophorol, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isophorol, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

80311-51-9 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

(1R)-3,5,5-trimethylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h4,8,10H,5-6H2,1-3H3/t8-/m0/s1 |

InChI Key |

LDRWAWZXDDBHTG-QMMMGPOBSA-N |

Isomeric SMILES |

CC1=C[C@@H](CC(C1)(C)C)O |

Canonical SMILES |

CC1=CC(CC(C1)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

(+)-Isophorol chemical structure and properties

An In-depth Technical Guide to Isopropyl Alcohol

Introduction

Isopropyl alcohol (IPA), also known as isopropanol, 2-propanol, or rubbing alcohol, is a colorless, flammable liquid with a characteristic strong odor.[1][2] It is a secondary alcohol and a structural isomer of 1-propanol.[3] First produced commercially in 1920 by the Standard Oil Company of New Jersey, it was the first synthetic alcohol.[4] Isopropyl alcohol is a versatile compound widely used as a solvent, disinfectant, and chemical intermediate in various industries, including pharmaceuticals, cosmetics, and electronics.[1][5][6]

Chemical Structure

Isopropyl alcohol's chemical formula is C₃H₈O. Its structure features a three-carbon chain with a hydroxyl (-OH) group attached to the central carbon atom.[3][7][8]

Caption: Ball-and-stick model of the Isopropyl Alcohol molecule.

Physicochemical Properties

Isopropyl alcohol is a volatile liquid that is miscible with water, ethanol, and chloroform.[3][9] It can dissolve a wide range of non-polar compounds, including oils, resins, and alkaloids.[3]

Table 1: Physical and Chemical Properties of Isopropyl Alcohol

| Property | Value | References |

| Molecular Formula | C₃H₈O | [6][10][11] |

| Molecular Weight | 60.10 g/mol | [9][10] |

| Appearance | Clear, colorless liquid | [2][9] |

| Odor | Sharp, musty, like rubbing alcohol | [5][9] |

| Density | 0.786 g/cm³ (at 20 °C) | [3] |

| Boiling Point | 82.6 °C (180.7 °F) | [3] |

| Melting Point | -89 °C (-128 °F) | [3] |

| Flash Point | 11.7 °C (53 °F) | [5] |

| Solubility in Water | Miscible | [3] |

| Vapor Pressure | 32 mm Hg at 20°C | [12] |

| Auto-ignition Temperature | 400°C | [12] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of isopropyl alcohol.

Table 2: Spectroscopic Data for Isopropyl Alcohol

| Spectroscopic Technique | Key Data Points | References |

| UV Absorbance | Maximal absorbance at 205 nm | [3][13] |

| ¹H NMR | Data available | [14] |

| IR Spectrum | Data available | [11][15][16] |

| Mass Spectrum | Data available | [11] |

Experimental Protocols

Synthesis of Isopropyl Alcohol

Historically and in modern industrial processes, isopropyl alcohol is primarily synthesized through the hydration of propylene. There are two main methods: indirect hydration and direct hydration.[17]

1. Indirect Hydration (Strong-Acid Process):

This was the first commercial method used.[4][17]

-

Reaction Principle: Propylene reacts with sulfuric acid to form isopropyl sulfates, which are then hydrolyzed to yield isopropyl alcohol and regenerate the sulfuric acid.[17]

-

Step 1: Absorption: Propylene gas is passed through concentrated sulfuric acid (80-90%) at a low temperature (20-30°C).[17]

-

Step 2: Hydrolysis: The mixture of isopropyl sulfates is diluted with water and heated to hydrolyze the esters to isopropyl alcohol.[17]

-

Step 3: Purification: The crude isopropyl alcohol is purified by distillation.[17]

Caption: Workflow for the indirect hydration of propylene.

2. Direct Hydration:

This is the more modern and less corrosive method.[17]

-

Reaction Principle: Propylene and water are reacted directly in the gas or liquid phase at high pressure in the presence of an acid catalyst.[4]

-

Catalyst: Solid acid catalysts, such as phosphoric acid on a silica (B1680970) support or ion-exchange resins, are commonly used.

-

Conditions: The reaction is typically carried out at high pressures (25-200 atm) and temperatures (150-275°C).

-

Purification: The resulting isopropyl alcohol is purified by distillation.

Biological Activity and Mechanism of Action

Isopropyl alcohol is widely recognized for its disinfectant properties.[1][18] It is effective against a broad spectrum of microorganisms, including bacteria, viruses, and fungi.[1][19]

Mechanism of Action:

The primary antimicrobial action of isopropyl alcohol involves the denaturation of proteins and the disruption of cell membranes.[1][8][19]

-

Protein Denaturation: Isopropyl alcohol disrupts the hydrogen bonds within the protein structure, leading to a loss of their native conformation and function. This inhibits essential enzymatic and structural proteins, ultimately leading to cell death.[1][19]

-

Membrane Disruption: Isopropyl alcohol dissolves the lipid components of the cell membrane, increasing its permeability. This leads to the leakage of essential cellular contents and cell lysis.[1][8][19]

The optimal concentration for disinfection is typically a 70% solution in water. The presence of water is crucial as it slows evaporation, increasing contact time, and facilitates the penetration of the alcohol into the microbial cell.[8]

References

- 1. What is Isopropyl Alcohol used for? [synapse.patsnap.com]

- 2. byjus.com [byjus.com]

- 3. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 4. britannica.com [britannica.com]

- 5. Isopropyl alcohol | 67-63-0 [chemicalbook.com]

- 6. servochem.com [servochem.com]

- 7. Draw the structure for each of the following: a. isopropyl alcoho... | Study Prep in Pearson+ [pearson.com]

- 8. What is the mechanism of Isopropyl Alcohol? [synapse.patsnap.com]

- 9. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isopropyl Alcohol [for Spectrophotometry] | CymitQuimica [cymitquimica.com]

- 11. Isopropyl Alcohol [webbook.nist.gov]

- 12. Product information: Isopropyl Alcohol (IPA) - Cedre [wwz.cedre.fr]

- 13. m.youtube.com [m.youtube.com]

- 14. Isopropyl alcohol(67-63-0) 1H NMR [m.chemicalbook.com]

- 15. Isopropyl Alcohol [webbook.nist.gov]

- 16. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 17. ISOPROPYL ALCOHOL MANUFACTURE BY THE STRONG-ACID PROCESS - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Facebook [cancer.gov]

- 19. The Science Behind Isopropyl Alcohol: How it Works and Why it’s Effective › Best Chemical Supplier in Southeast Asia [mffchem.com]

An In-depth Technical Guide to the Natural Sources and Isolation of (+)-Isophorol from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the natural sources of isophorol and outlines a detailed, albeit generalized, protocol for its isolation from plant extracts, with a specific focus on Nicotiana tabacum (tobacco). While the presence of 3,5,5-trimethyl-2-cyclohexen-1-ol (B1582508) (isophorol) in tobacco has been reported, the specific stereochemistry, particularly the presence of the (+)-enantiomer, requires further analytical confirmation through chiral analysis.

Natural Occurrence of Isophorol and Related Compounds

| Compound | Plant Source | Family | Part of Plant | Reference(s) |

| Isophorol (3,5,5-Trimethyl-2-cyclohexen-1-ol) | Nicotiana tabacum L. | Solanaceae | Leaves, Essential Oil | [1][2][3][4][5][6][7][8][9][10][11] |

| Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one) | Vaccinium macrocarpon (Cranberry) | Ericaceae | Fruit | [12] |

Proposed Experimental Protocol for the Isolation of Isophorol from Nicotiana tabacum

The following protocol is a comprehensive, hypothetical procedure for the isolation of isophorol from the leaves of Nicotiana tabacum. This protocol is based on established methods for the extraction and purification of terpenoids and other volatile compounds from tobacco.[1][3][4]

1. Plant Material Preparation

-

Drying: Freshly harvested leaves of Nicotiana tabacum should be air-dried or oven-dried at a low temperature (e.g., 40-50°C) to reduce moisture content.

-

Grinding: The dried leaves are then ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction of Essential Oil

-

Steam Distillation: The powdered tobacco leaves are subjected to steam distillation to extract the volatile essential oil, which is expected to contain isophorol.[2] The distillation should be carried out for a sufficient duration (e.g., 3-4 hours) to ensure complete extraction of volatile components. The collected essential oil is then separated from the aqueous phase.

Caption: Workflow for the preparation of plant material and extraction of crude essential oil.

3. Fractionation and Purification

-

Solvent Extraction (Optional Pre-purification): The crude essential oil can be dissolved in a suitable solvent like methanol (B129727) and partitioned against a non-polar solvent such as hexane (B92381) to remove highly non-polar compounds.

-

Column Chromatography: The essential oil or the appropriate fraction from solvent extraction is then subjected to column chromatography for the separation of its constituents.

-

Stationary Phase: Silica gel is a suitable adsorbent for the separation of terpenoids.

-

Mobile Phase: A gradient elution system is recommended, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). The fractions are collected sequentially.

-

-

Thin Layer Chromatography (TLC): The collected fractions are analyzed by TLC to identify those containing isophorol. A standard of isophorol would be used for comparison.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions identified to contain isophorol are pooled, concentrated, and further purified using preparative HPLC with a suitable column (e.g., a reversed-phase C18 column) and mobile phase (e.g., a methanol/water or acetonitrile/water gradient) to yield pure isophorol.

Caption: Workflow for the fractionation, purification, and analysis of isophorol.

4. Structural Elucidation and Chiral Analysis

-

Spectroscopic Analysis: The structure of the isolated compound should be confirmed using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[3][6][7][9][13]

-

Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS): To determine the enantiomeric composition of the isolated isophorol and confirm the presence of the (+)-enantiomer, chiral GC-MS analysis is essential. This technique utilizes a chiral stationary phase to separate the enantiomers, allowing for their identification and quantification.

Conclusion and Future Directions

While Nicotiana tabacum is a documented natural source of isophorol, further research is required to definitively identify the stereochemistry of the naturally occurring compound as (+)-Isophorol. The detailed experimental protocol provided in this guide offers a robust starting point for researchers aiming to isolate and characterize this compound from tobacco. Future work should focus on the chiral analysis of isophorol from Nicotiana tabacum extracts and the quantification of its yield. Such studies will be invaluable for drug development professionals and scientists interested in the potential applications of (+)-Isophorol.

References

- 1. Confirming Stereochemical Structures of Strigolactones Produced by Rice and Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.upnjatim.ac.id [repository.upnjatim.ac.id]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN1401751A - Method for preparing pure tobacco oil - Google Patents [patents.google.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. researchgate.net [researchgate.net]

- 8. 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl- | C13H18O | CID 107631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. journal-jps.com [journal-jps.com]

- 10. jppres.com [jppres.com]

- 11. researchgate.net [researchgate.net]

- 12. Isophorone | C9H14O | CID 6544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Enigmatic Bio-Profile of (+)-Isophorol: A Landscape of Limited Data

For researchers, scientists, and drug development professionals, the pursuit of novel bioactive compounds is a constant endeavor. Within the vast repository of natural and synthetic molecules, (+)-Isophorol, also known as (+)-3,5,5-trimethyl-2-cyclohexen-1-ol, presents a curious case. Despite its presence in nature and its structural relation to the industrially significant compound isophorone (B1672270), a comprehensive understanding of its biological activities remains largely uncharted territory.

Currently, a thorough investigation into the potential therapeutic applications of (+)-Isophorol is significantly hampered by a scarcity of publicly available scientific literature and quantitative experimental data. While its precursor, isophorone, has been the subject of toxicological studies, the specific biological effects of its metabolite, (+)-Isophorol, have not been extensively elucidated. This lack of in-depth research means that for key areas of pharmacological interest, such as anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, there is a notable absence of robust data.

Toxicological Insights from Isophorone Metabolism

(+)-Isophorol is recognized as a metabolite of isophorone. Toxicological profiles of isophorone provide some context, indicating that it undergoes metabolic transformation in vivo. However, these reports primarily focus on the toxicity of the parent compound, isophorone, and do not offer specific quantitative data on the independent biological activities of (+)-Isophorol. The toxicological assessment of isophorone suggests that it can cause irritation and has been investigated for its carcinogenic potential, but these findings cannot be directly extrapolated to (+)-Isophorol without specific studies.

Investigating Potential Biological Activities: A Void in the Literature

A comprehensive search of scientific databases reveals a significant gap in the understanding of (+)-Isophorol's pharmacological properties.

Antimicrobial Activity: An Indirect Assessment

One of the few available studies explored the antimicrobial potential of isophorone and its microbially transformed metabolites, 4α-hydroxy-isophorone and 7-hydroxy-isophorone. The study reported that neither isophorone nor these hydroxylated derivatives exhibited significant antibacterial activity when tested against a panel of microorganisms. While this does not directly assess the antimicrobial properties of (+)-Isophorol, the lack of activity in structurally similar compounds might suggest a low probability of potent antimicrobial effects. However, without direct testing, this remains speculative.

Anticancer, Anti-inflammatory, and Antioxidant Potential: Unexplored Avenues

There is a conspicuous absence of research investigating the anticancer, anti-inflammatory, and antioxidant properties of (+)-Isophorol. Consequently, no quantitative data, such as IC50 values or inhibition percentages, are available to populate comparative tables. Furthermore, the lack of experimental studies means that no established protocols for assessing these activities for (+)-Isophorol can be detailed, nor can any associated signaling pathways be visualized.

Future Directions and the Call for Research

The current state of knowledge regarding the biological activities of (+)-Isophorol is rudimentary at best. This presents both a challenge and an opportunity for the scientific community. The structural features of (+)-Isophorol, including its cyclohexene (B86901) ring and hydroxyl group, are present in various bioactive natural products, hinting at the possibility of undiscovered pharmacological properties.

To unlock the potential of (+)-Isophorol, a systematic investigation is imperative. Such research should encompass:

-

In vitro screening: Comprehensive screening of (+)-Isophorol against a wide range of cancer cell lines, inflammatory markers, and antioxidant assays to establish a baseline of its biological activity.

-

Mechanism of action studies: Should any significant activity be identified, subsequent studies to elucidate the underlying molecular mechanisms and signaling pathways would be crucial.

-

In vivo studies: Preclinical animal models would be necessary to evaluate the efficacy, safety, and pharmacokinetic profile of (+)-Isophorol.

Until such dedicated research is undertaken, (+)-Isophorol will remain a molecule of unrealized potential within the landscape of drug discovery and development. The creation of a detailed technical guide as requested is, at present, not feasible due to the profound lack of foundational scientific data.

(+)-Isophorol: A Technical Guide to its Role as a Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isophorol, a cyclic terpenoid alcohol, is a volatile organic compound found within the complex metabolic landscape of various plant species. This technical guide provides an in-depth exploration of (+)-Isophorol's role as a plant metabolite, with a particular focus on its presence in Nicotiana tabacum. This document details its physicochemical properties, presumed biosynthetic origin from carotenoid degradation, and potential biological activities, including antimicrobial and antioxidant effects. Detailed experimental protocols for extraction, quantification, and bioactivity assessment are provided to facilitate further research into this intriguing natural product. Furthermore, this guide explores the potential, yet underexplored, role of (+)-Isophorol in plant signaling pathways.

Introduction

Plants produce a vast and diverse arsenal (B13267) of secondary metabolites that are not directly involved in their primary growth and development but are crucial for their interaction with the environment. Among these, terpenoids represent one of the largest classes of natural products, with a wide range of biological functions. (+)-Isophorol (3,5,5-trimethyl-2-cyclohexen-1-ol) is a monoterpenoid alcohol that has been identified as a volatile constituent in various plants, notably in tobacco (Nicotiana tabacum)[1]. Its volatile nature suggests potential roles in plant communication and defense. This guide aims to consolidate the current knowledge on (+)-Isophorol as a plant metabolite and to provide a technical framework for its further investigation.

Physicochemical Properties of (+)-Isophorol

A comprehensive understanding of the physicochemical properties of (+)-Isophorol is fundamental for its extraction, identification, and the study of its biological activities.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O | [1][2] |

| Molecular Weight | 140.22 g/mol | [1][2] |

| IUPAC Name | (1R)-3,5,5-trimethylcyclohex-2-en-1-ol | [2] |

| CAS Number | 80311-51-9 | [2] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Not specified | |

| Solubility | Likely soluble in organic solvents | |

| Kovats Retention Index | 1147 (Semi-standard non-polar) | [1] |

(+)-Isophorol as a Plant Metabolite

Occurrence in the Plant Kingdom

(+)-Isophorol has been identified as a volatile compound in Nicotiana tabacum[1]. While its presence in other plant species is not extensively documented in the currently available literature, the widespread occurrence of its structural relatives, the ionones and other carotenoid-derived compounds in tobacco and other plants, suggests that isophorol may be more broadly distributed than is currently known[3].

Biosynthesis Pathway

The biosynthesis of (+)-Isophorol in plants has not been fully elucidated. However, as a C9 cyclohexenone derivative, it is widely presumed to be an apocarotenoid, formed from the oxidative degradation of carotenoids[3][4]. Carotenoids are C40 tetraterpenoids synthesized via the methylerythritol 4-phosphate (MEP) pathway in plastids. The cleavage of carotenoids by carotenoid cleavage dioxygenases (CCDs) or non-enzymatic oxidation yields a variety of smaller volatile and non-volatile compounds, including apocarotenoids that serve as aroma compounds and signaling molecules[5][6][7]. The structural similarity of isophorol to ionones, which are well-known carotenoid degradation products, strongly supports this biosynthetic origin.

Potential Role in Plant Signaling

Volatile organic compounds (VOCs) play a critical role in plant communication, acting as signals in plant-plant interactions and in defense against herbivores and pathogens[8][9][10][11]. While a specific signaling pathway for (+)-Isophorol has not been identified, its volatile nature makes it a candidate for such a role. The release of VOCs can be induced by both biotic and abiotic stresses, and these compounds can prime defense responses in neighboring plants[8][12][13][14]. Isoprene, a related hemiterpene, has been shown to act as a signaling molecule that can alter gene expression related to stress responses[9]. It is plausible that (+)-Isophorol could function in a similar capacity, potentially as a component of the complex blend of volatiles released by Nicotiana tabacum under stress.

Biological Activities of (+)-Isophorol

The biological activities of (+)-Isophorol have not been extensively studied. However, research on the structurally related compound isophorone (B1672270) and other terpenoids suggests potential antimicrobial and antioxidant properties.

Antimicrobial Activity

Isophorone and its derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic microorganisms, including E. coli, Bacillus subtilis, Pseudomonas aeruginosa, and Salmonella typhimurium[15]. Essential oils rich in terpenoids are known for their antimicrobial effects, which are often attributed to their ability to disrupt microbial cell membranes[16][17][18]. Given its chemical structure, (+)-Isophorol may exhibit similar antimicrobial properties against plant and human pathogens.

Antioxidant Activity

Many plant-derived terpenoids and phenolic compounds are potent antioxidants. They can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. The antioxidant capacity of volatile compounds from various plants has been demonstrated using assays such as DPPH and ABTS radical scavenging[19][20][21][22][23][24]. While the antioxidant potential of pure (+)-Isophorol has not been reported, its presence in plant essential oils known for their antioxidant properties suggests it may contribute to this activity.

Experimental Protocols

Extraction and Quantification of (+)-Isophorol

The volatile nature of (+)-Isophorol makes headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) the method of choice for its extraction and quantification from plant tissues.

Protocol: HS-SPME-GC-MS Analysis of (+)-Isophorol in Nicotiana tabacum Leaves

-

Sample Preparation:

-

Collect fresh leaves of Nicotiana tabacum.

-

Grind the leaves to a fine powder in liquid nitrogen to halt enzymatic activity.

-

Accurately weigh approximately 1.0 g of the powdered plant material into a 20 mL headspace vial[25].

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Equip the HS autosampler with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber[21][25].

-

Incubate the vial at 80°C for 30 minutes to allow the volatile compounds to equilibrate in the headspace[25][26].

-

Expose the SPME fiber to the headspace of the vial for 30 minutes to adsorb the volatile analytes[25].

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode[21][26].

-

Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[27].

-

Set the oven temperature program: initial temperature of 60°C for 3 minutes, then ramp to 240°C at a rate of 3-5°C/minute, and hold for 5-10 minutes[27].

-

Use helium as the carrier gas at a constant flow rate of 1 mL/min[26][27].

-

Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-550[26].

-

Identify (+)-Isophorol by comparing its mass spectrum and retention index with those of an authentic standard and with spectral libraries (e.g., NIST).

-

For quantification, prepare a calibration curve using a certified standard of (+)-Isophorol and an appropriate internal standard.

-

Antimicrobial Activity Assays

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium overnight at 37°C.

-

Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial twofold dilutions of (+)-Isophorol in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to determine the MIC.

-

Add the standardized inoculum to each well.

-

Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of (+)-Isophorol that completely inhibits visible growth of the microorganism.

-

Antioxidant Activity Assays

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of dilutions of (+)-Isophorol in methanol.

-

Use a standard antioxidant, such as ascorbic acid or Trolox, for comparison.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the (+)-Isophorol solution.

-

Prepare a control containing DPPH solution and methanol.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Calculation of Scavenging Activity:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Determine the IC₅₀ value, which is the concentration of (+)-Isophorol required to scavenge 50% of the DPPH radicals.

-

Conclusion and Future Perspectives

(+)-Isophorol is a plant metabolite with an intriguing, yet largely unexplored, profile. Its confirmed presence in Nicotiana tabacum and its likely origin from carotenoid degradation provide a foundation for further investigation. The lack of quantitative data on its concentration in plant tissues and the absence of a defined role in plant signaling represent significant knowledge gaps. Future research should focus on:

-

Quantitative analysis: Determining the concentration of (+)-Isophorol in various parts of Nicotiana tabacum and other plant species under different physiological and environmental conditions.

-

Biosynthesis elucidation: Identifying the specific enzymes involved in the conversion of carotenoids to (+)-Isophorol.

-

Signaling role: Investigating the potential of (+)-Isophorol to act as a signaling molecule in plant defense and stress responses, both within the plant and in plant-plant communication.

-

Bioactivity screening: Comprehensive evaluation of the antimicrobial, antioxidant, and other biological activities of purified (+)-Isophorol.

Addressing these research questions will not only enhance our fundamental understanding of plant secondary metabolism but may also unveil novel applications for (+)-Isophorol in agriculture, medicine, and the fragrance industry. The detailed protocols provided in this guide offer a starting point for researchers to embark on this exciting area of natural product science.

References

- 1. Isophorol | C9H16O | CID 79016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isophorol, (+)- | C9H16O | CID 6992208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. shimadzu.com [shimadzu.com]

- 5. Pathways for Carotenoid Biosynthesis, Degradation, and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Isoprene Acts as a Signaling Molecule in Gene Networks Important for Stress Responses and Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Chemical priming of plant defense responses to pathogen attacks [frontiersin.org]

- 11. New molecules in plant defence against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Free Radical Mediated Oxidative Degradation of Carotenes and Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Integrated transcriptomics and metabolomics provides insights into the Nicotiana tabacum response to heat stress [frontiersin.org]

- 14. Transcriptomic Study of Nicotiana tabacum Treated with the Bacterial Protein CspD Reveals Some Specific Abiotic Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Integration of GC-MS Based Non-Targeted Metabolic Profiling with Headspace Solid Phase Microextraction Enhances the Understanding of Volatile Differentiation in Tobacco Leaves from North Carolina, India and Brazil [scirp.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. [Analysis of volatile aroma components in tobacco by gas chromatography-mass spectrometry coupled with headspace solid phase microextraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. scialert.net [scialert.net]

An In-depth Technical Guide on the Thermochemical Properties of (+)-Isophorol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Isophorol, with the chemical formula C₉H₁₆O, is a cyclic alcohol of interest in various chemical and pharmaceutical applications. A thorough understanding of its thermochemical properties, such as the standard enthalpy of formation, standard enthalpy of vaporization, and heat capacity, is crucial for process design, safety analysis, and computational modeling. This document outlines the standard experimental procedures for determining these key thermochemical parameters.

Data Presentation

While specific experimental values for (+)-Isophorol are not available, the following tables provide a structured format for the presentation of such quantitative data once determined.

Table 1: Standard Enthalpy of Formation of (+)-Isophorol

| Property | Symbol | Value (kJ/mol) | Experimental Method |

| Standard Enthalpy of Formation (liquid) | ΔHf°(l) | Data not available | Combustion Calorimetry |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | Data not available | Calculated from ΔHf°(l) and ΔHvap° |

Table 2: Enthalpy of Vaporization of (+)-Isophorol

| Property | Symbol | Value (kJ/mol) | Temperature (K) | Experimental Method |

| Standard Enthalpy of Vaporization | ΔHvap° | Data not available | 298.15 | Vapor Pressure Measurement |

Table 3: Heat Capacity of (+)-Isophorol

| Property | Symbol | Value (J/mol·K) | Temperature (K) | Experimental Method |

| Molar Heat Capacity (liquid) | Cp,l | Data not available | Specify | Calorimetry |

| Molar Heat Capacity (gas) | Cp,g | Data not available | Specify | Calorimetry/Calculation |

Experimental Protocols

Determination of Standard Enthalpy of Formation (ΔHf°) via Combustion Calorimetry

The standard enthalpy of formation of an organic compound like (+)-Isophorol is typically determined indirectly from its standard enthalpy of combustion (ΔHc°). The experimental technique for measuring ΔHc° is combustion calorimetry, often using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precise mass of high-purity (+)-Isophorol is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Bomb Assembly: The bomb is sealed and pressurized with a surplus of pure oxygen to ensure complete combustion.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited remotely using an electrical fuse.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is determined by correcting for heat loss.

-

Calculation of Heat of Combustion: The heat released by the combustion (q_combustion) is calculated from the temperature rise of the calorimeter system using the following equation:

qcalorimeter = Ccal × ΔT

where Ccal is the heat capacity of the calorimeter, determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). Since the heat released by the reaction is absorbed by the calorimeter, qcombustion = -qcalorimeter.

-

Calculation of Standard Enthalpy of Combustion: The molar enthalpy of combustion (ΔHc°) is then calculated by dividing the heat of combustion by the number of moles of the sample burned.

-

Calculation of Standard Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is calculated using Hess's Law, based on the balanced chemical equation for the combustion of (+)-Isophorol (C₉H₁₆O):

C₉H₁₆O(l) + 12.5 O₂(g) → 9 CO₂(g) + 8 H₂O(l)

ΔHc° = [9 × ΔHf°(CO₂, g) + 8 × ΔHf°(H₂O, l)] - [ΔHf°(C₉H₁₆O, l) + 12.5 × ΔHf°(O₂, g)]

The standard enthalpies of formation for CO₂(g), H₂O(l), and O₂(g) are well-established, allowing for the calculation of ΔHf° for (+)-Isophorol.

Determination of Standard Enthalpy of Vaporization (ΔHvap°)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation.

Methodology:

-

Apparatus Setup: A sample of (+)-Isophorol is placed in a container connected to a pressure measurement device (manometer) and a temperature control system.

-

Vapor Pressure Measurement: The system is brought to a specific temperature, and the pressure is allowed to equilibrate. The vapor pressure of the sample is then recorded.

-

Data Collection: This measurement is repeated at several different temperatures.

-

Data Analysis: The Clausius-Clapeyron equation, in its integrated form, provides a linear relationship between the natural logarithm of the vapor pressure (ln P) and the inverse of the temperature (1/T):

ln(P) = - (ΔHvap / R) * (1/T) + C

where P is the vapor pressure, T is the absolute temperature, R is the ideal gas constant, and C is a constant.

-

Graphical Determination: A plot of ln(P) versus 1/T will yield a straight line with a slope equal to -ΔHvap/R. From the slope of this line, the enthalpy of vaporization (ΔHvap) can be calculated.

Determination of Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. For a liquid like (+)-Isophorol, the heat capacity can be measured using techniques such as differential scanning calorimetry (DSC).

Methodology (DSC):

-

Sample and Reference Pans: A known mass of (+)-Isophorol is sealed in an aluminum pan, and an empty, sealed pan is used as a reference.

-

Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calculation of Heat Capacity: The heat capacity of the sample is determined by comparing its heat flow curve to that of a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.

Conclusion

While specific thermochemical data for (+)-Isophorol are not currently available in the literature, the experimental protocols for their determination are well-established. Combustion calorimetry provides a reliable method for determining the standard enthalpy of formation, while vapor pressure measurements as a function of temperature allow for the calculation of the enthalpy of vaporization. Techniques like differential scanning calorimetry can be employed to measure the heat capacity. The application of these methods will be essential for building a complete thermochemical profile of (+)-Isophorol, which is invaluable for its application in research and development.

An In-depth Technical Guide to (+)-Isophorol and its Precursor, Isophorone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-Isophorol and its parent compound, Isophorone (B1672270), focusing on their chemical properties, synthesis, and potential applications in research and drug development.

Chemical Identity and Properties

(+)-Isophorol is a chiral secondary alcohol, a derivative of the α,β-unsaturated cyclic ketone, Isophorone. The chemical and physical properties of these compounds are summarized below.

Table 1: Chemical and Physical Properties of Isophorone, Isophorol, and (+)-Isophorol

| Property | Isophorone | Isophorol | (+)-Isophorol |

| CAS Number | 78-59-1 | 470-99-5 | 80311-51-9 |

| Molecular Formula | C₉H₁₄O | C₉H₁₆O | C₉H₁₆O |

| Molecular Weight | 138.21 g/mol | 140.22 g/mol | 140.22 g/mol |

| Appearance | Colorless to yellowish liquid | - | - |

| Boiling Point | 213-214 °C | - | - |

| Melting Point | -8.1 °C | - | - |

| Density | 0.922 g/mL at 20 °C | - | - |

| Solubility | Sparingly soluble in water | - | - |

Synthesis and Manufacturing

2.1. Synthesis of Isophorone

Isophorone is produced industrially through the self-condensation of three molecules of acetone (B3395972) in the presence of a catalyst. This reaction proceeds via an aldol (B89426) condensation mechanism.

Experimental Protocol: Synthesis of Isophorone from Acetone

-

Materials: Acetone, catalyst (e.g., sodium hydroxide (B78521) or a solid base catalyst), solvent (optional), reaction vessel with stirring and temperature control, separation and purification equipment (distillation column).

-

Procedure:

-

Acetone is fed into a reactor containing the catalyst.

-

The reaction is typically carried out in the liquid or vapor phase at elevated temperatures and pressures.

-

The reaction mixture, containing isophorone, unreacted acetone, and byproducts, is continuously withdrawn.

-

The catalyst is separated from the product stream.

-

Isophorone is purified from the mixture by fractional distillation.

-

2.2. Synthesis of (+)-Isophorol

The synthesis of the specific enantiomer, (+)-Isophorol, requires a stereoselective reduction of Isophorone. This can be achieved through asymmetric catalysis, employing chiral catalysts or biocatalysts.

Conceptual Experimental Workflow: Asymmetric Synthesis of (+)-Isophorol

A general workflow for the asymmetric synthesis of a chiral alcohol like (+)-Isophorol from a prochiral ketone (Isophorone) is outlined below. The specific catalyst and reaction conditions would need to be optimized for this particular transformation.

Applications in Drug Development and Research

Isophorone and its derivatives, including Isophorol, serve as versatile building blocks in organic synthesis and have potential applications in the pharmaceutical industry.

-

Chemical Intermediate: Isophorone is a precursor in the synthesis of various compounds, including isophorone diamine and isophorone diisocyanate, which are used in the production of polyurethanes.

-

Chiral Building Block: Enantiomerically pure (+)-Isophorol can be a valuable chiral starting material for the synthesis of complex molecules with specific stereochemistry, a critical aspect in the development of many active pharmaceutical ingredients (APIs). The biological activity of chiral drugs often resides in only one of the enantiomers.

-

Pharmacological Potential: While specific drug development programs utilizing (+)-Isophorol are not extensively documented in the public domain, derivatives of related cyclic ketones and alcohols have been investigated for various pharmacological activities. Research into the biological effects of Isophorol derivatives could uncover novel therapeutic applications.

Biological Effects and Toxicological Profile

Isophorone has been studied for its toxicological effects. Chronic exposure in animal studies has been linked to effects on the central nervous system, and it is classified by the EPA as a possible human carcinogen. The toxicological profile of (+)-Isophorol is not as well-defined and would require specific investigation.

Potential Interaction with Cellular Signaling Pathways

Chemical compounds can exert their biological effects by modulating various cellular signaling pathways that control cell growth, proliferation, and death. While specific pathways targeted by Isophorol are not yet fully elucidated, a general representation of how an external chemical agent might influence a signaling cascade is depicted below. Further research is needed to identify the precise molecular targets of Isophorol and its derivatives.

Analytical Methods

The analysis of chiral compounds like (+)-Isophorol requires specialized techniques to differentiate between enantiomers.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Analysis

-

Objective: To determine the enantiomeric purity of a sample of Isophorol.

-

Instrumentation: HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol) is commonly used. The exact ratio is optimized to achieve good separation.

-

Procedure:

-

Dissolve a small amount of the Isophorol sample in the mobile phase.

-

Inject the sample into the HPLC system.

-

The enantiomers will interact differently with the chiral stationary phase, leading to different retention times.

-

The detector will generate a chromatogram showing two separate peaks for the (+) and (-) enantiomers if the separation is successful.

-

The enantiomeric excess (% ee) can be calculated from the relative areas of the two peaks.

-

This guide provides a foundational understanding of (+)-Isophorol and Isophorone for research and development purposes. Further investigation into the specific biological activities and synthetic methodologies for (+)-Isophorol is warranted to fully explore its potential in drug discovery and development.

Enantiomers of Isophorol: A Technical Guide to Their Distinct Properties and Separation

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Introduction

Isophorol, chemically known as 3,5,5-trimethyl-2-cyclohexen-1-ol, is a chiral molecule existing as a pair of enantiomers: (R)-(+)-isophorol and (S)-(-)-isophorol. While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with chiral environments, such as biological systems, can differ significantly. This stereospecificity is of paramount importance in the fields of pharmacology and drug development, where one enantiomer may exhibit therapeutic benefits while the other could be inactive or even elicit adverse effects.[1][2] This technical guide provides a comprehensive overview of the distinct properties of isophorol enantiomers, detailed experimental protocols for their separation and analysis, and a discussion of their potential, though currently underexplored, differential biological activities.

Physicochemical Properties of Isophorol Enantiomers

Enantiomers share the same melting point, boiling point, density, and solubility in achiral solvents.[3] The primary distinguishing physical property between enantiomers is their interaction with plane-polarized light.[3][4] One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude.[3][5]

While specific optical rotation values for the pure enantiomers of isophorol are not widely reported in readily available literature, the racemic mixture is optically inactive. The IUPAC name for (+)-isophorol is (1R)-3,5,5-trimethylcyclohex-2-en-1-ol.[6]

Table 1: Physicochemical Properties of Isophorol

| Property | Racemic Isophorol | (+)-Isophorol | (-)-Isophorol |

| Molecular Formula | C₉H₁₆O | C₉H₁₆O | C₉H₁₆O |

| Molecular Weight | 140.22 g/mol | 140.22 g/mol | 140.22 g/mol |

| IUPAC Name | (±)-3,5,5-Trimethyl-2-cyclohexen-1-ol | (1R)-3,5,5-trimethylcyclohex-2-en-1-ol | (1S)-3,5,5-trimethylcyclohex-2-en-1-ol |

| CAS Number | 470-99-5[7] | 80311-51-9[6] | Not readily available |

| Optical Rotation ([α]D) | 0° | Data not readily available | Data not readily available |

Experimental Protocols for Enantiomeric Separation

The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of stereochemically pure drugs and fine chemicals.[8] Chiral chromatography, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), is the most common and effective technique for separating enantiomers.[9][10]

Chiral Gas Chromatography (GC)

Chiral GC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[9] Cyclodextrin-based CSPs are widely used for the separation of a variety of chiral compounds, including alcohols like isophorol.[9][10]

Protocol: Enantioselective GC-MS Analysis of Isophorol Enantiomers

1. Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Chiral Capillary Column: A column coated with a derivatized cyclodextrin, such as a Chirasil-Dex CB column (25 m x 0.25 mm I.D., 0.25 µm film thickness), is a suitable choice.

2. Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 180 °C at a rate of 5 °C/min.

-

Hold: Maintain at 180 °C for 5 minutes.

-

-

Injection Volume: 1 µL of a 1% solution of racemic isophorol in a suitable solvent (e.g., dichloromethane).

-

Split Ratio: 50:1.

3. Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-200.

4. Data Analysis:

-

The retention times of the two enantiomers will differ, allowing for their separation and quantification based on the peak areas in the chromatogram. The mass spectrum can be used to confirm the identity of the eluting compounds.

Caption: Workflow for the enantioselective separation of isophorol using Gas Chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another powerful technique for enantiomeric separation, often preferred for its versatility and scalability for preparative separations.[8] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used.[11]

Protocol: Enantioselective HPLC Analysis of Isophorol Enantiomers

1. Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Chiral Column: A polysaccharide-based column, such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, 250 x 4.6 mm, 5 µm).

2. Chromatographic Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 95:5 v/v). The optimal ratio may need to be determined empirically.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL of a 1 mg/mL solution of racemic isophorol in the mobile phase.

3. Data Analysis:

-

The two enantiomers will elute at different retention times. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Caption: Workflow for the enantioselective separation of isophorol using High-Performance Liquid Chromatography.

Distinct Biological Properties of Isophorol Enantiomers

The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, is a cornerstone of modern pharmacology.[1][12] One enantiomer, the "eutomer," may exhibit the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even responsible for adverse effects.[13]

Currently, there is a significant lack of publicly available data on the distinct biological activities of the individual enantiomers of isophorol. While racemic isophorol is used as a fragrance ingredient and has been studied for its general toxicological properties, the specific pharmacological or toxicological profiles of (R)-(+)-isophorol and (S)-(-)-isophorol remain largely uninvestigated.[7]

Given the well-established principle of stereoselectivity in drug action, it is highly probable that the enantiomers of isophorol would exhibit different biological activities.[1] For instance, they could display differential binding affinities for olfactory receptors, leading to distinct odor perceptions. In a therapeutic context, one enantiomer might interact with a specific enzyme or receptor with higher affinity than the other, leading to a more potent biological response.

Hypothetical Signaling Pathway Interaction

To illustrate the potential for differential biological activity, the following diagram depicts a hypothetical scenario where the enantiomers of a chiral molecule, such as isophorol, interact differently with a G-protein coupled receptor (GPCR), a common drug target. In this model, one enantiomer acts as an agonist, activating the signaling pathway, while the other acts as an antagonist, blocking it.

Caption: Hypothetical interaction of isophorol enantiomers with a G-protein coupled receptor signaling pathway.

Conclusion

The enantiomers of isophorol, (R)-(+)-isophorol and (S)-(-)-isophorol, represent distinct chemical entities with the potential for unique biological activities. While their physicochemical properties in an achiral environment are identical, except for their optical rotation, their interactions within a chiral biological milieu are likely to differ. This guide has provided detailed protocols for the enantioselective separation of isophorol using chiral GC and HPLC, which are essential tools for obtaining enantiomerically pure samples for further study. The significant gap in the scientific literature regarding the specific pharmacological and toxicological profiles of individual isophorol enantiomers presents a compelling area for future research. Such studies are crucial for fully understanding the potential applications and risks associated with each enantiomer, particularly in the context of drug development and safety assessment.

References

- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. 6.3 Chirality in Chemical, Environmental and Biological Systems – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Isophorol, (+)- | C9H16O | CID 6992208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isophorol | C9H16O | CID 79016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. preparative HPLC - SiChem [sichem.de]

- 9. gcms.cz [gcms.cz]

- 10. scispec.co.th [scispec.co.th]

- 11. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Enantiopure drug - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on Isophorol Derivatives: Core Characteristics and Emerging Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isophorol, a cyclic alcohol, serves as a crucial building block for a variety of chemical derivatives with significant industrial applications. This technical guide provides a comprehensive overview of the fundamental characteristics of key isophorol derivatives, namely Isophorone (B1672270) Diamine (IPDA) and Isophorone Diisocyanate (IPDI). While traditionally recognized for their roles in polymer chemistry, emerging research is beginning to uncover the potential of novel isophorone-based compounds in the biomedical field, including applications in drug delivery and as potential therapeutic agents. This document details their synthesis, physicochemical properties, and explores the nascent but promising area of their biological activities, supported by experimental protocols and data-driven visualizations.

Core Isophorol Derivatives: Physicochemical Properties

Isophorol is primarily used as a precursor for the synthesis of IPDA and IPDI.[1][2] The physicochemical properties of these key derivatives are summarized in the tables below, providing a comparative overview for researchers.

Table 1: Physicochemical Properties of Isophorol and Its Primary Derivatives

| Property | Isophorol | Isophorone Diamine (IPDA) | Isophorone Diisocyanate (IPDI) |

| IUPAC Name | 3,5,5-trimethylcyclohex-2-en-1-ol | 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine | 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |

| CAS Number | 470-99-5 | 2855-13-2 | 4098-71-9 |

| Molecular Formula | C₉H₁₆O | C₁₀H₂₂N₂ | C₁₂H₁₈N₂O₂ |

| Molar Mass ( g/mol ) | 140.22 | 170.30 | 222.29 |

| Appearance | Colorless liquid | Clear to light-yellow liquid[3][4] | Colorless to slightly yellow liquid |

| Boiling Point (°C) | 194-196 | 247 | 158 at 10 mmHg |

| Melting Point (°C) | - | 10 | -60 |

| Density (g/cm³) | 0.923 | 0.922 | 1.06 |

| Solubility | Slightly soluble in water | Miscible with water | Reacts with water |

Synthesis of Isophorol Derivatives

The synthesis of IPDA and IPDI from isophorone is a multi-step process. The general workflow is outlined below, followed by more detailed experimental protocols.

General Synthesis Workflow

The industrial production of Isophorone Diamine and Isophorone Diisocyanate is a sequential process starting from isophorone. The key stages involve cyanation, reductive amination, and phosgenation.

Caption: General synthesis workflow from Isophorone to IPDA and IPDI.

Detailed Experimental Protocols

This protocol describes a three-step synthesis of isophorone diamine from isophorone.[5]

Step 1: Cyanidation to Isophorone Nitrile

-

Materials: Isophorone, Sodium Cyanide (NaCN), Ammonium Chloride (NH₄Cl), Dimethylformamide (DMF).

-

Procedure: In a reaction vessel, dissolve 0.0669 mol of isophorone and 0.048 mol of NaCN in DMF. Add 5 mL of a 6 mol·L⁻¹ NH₄Cl solution. Heat the reaction mixture to 70°C and maintain for 4 hours with stirring.

-

Yield: The typical yield of isophorone nitrile is approximately 94.9%.[5]

Step 2: Imidization to Isophorone Imine

-

Materials: Isophorone Nitrile, Calcium Oxide (CaO), Ammonia (B1221849).

-

Procedure: Charge a pressure reactor with isophorone nitrile and CaO as a catalyst. Pressurize the reactor with ammonia to 0.2 MPa. Heat the mixture to 70°C and maintain for 4 hours.

-

Yield: The conversion of isophorone nitrile is approximately 97.4%, with a yield of isophorone imine around 87.6%.[5]

Step 3: Hydrogenation to Isophorone Diamine

-

Materials: Isophorone Imine, Raney Cobalt (Raney Co) catalyst, Hydrogen, Ammonia.

-

Procedure: In a high-pressure autoclave, combine isophorone imine and 2 g of Raney Co catalyst. Pressurize the reactor with ammonia to 0.2 MPa and hydrogen to 6 MPa. Heat the reaction to 120°C and maintain for 8 hours with agitation.

-

Yield: The conversion of isophorone imine is typically 100%, with a final yield of isophorone diamine of approximately 95.6%.[5]

-

Purification: The crude product can be purified by vacuum distillation.

This protocol outlines the phosgenation of isophorone diamine. Caution: Phosgene (B1210022) is extremely toxic and this reaction should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety measures.

-

Materials: Isophorone Diamine (IPDA), Triphosgene (B27547) (as a safer substitute for phosgene gas), an inert solvent (e.g., o-dichlorobenzene).

-

Procedure:

-

Dissolve IPDA in the inert solvent in a reaction flask equipped with a stirrer, condenser, and dropping funnel.

-

Separately, dissolve triphosgene in the same solvent.

-

Cool the IPDA solution to -10°C.

-

Slowly add the triphosgene solution dropwise to the IPDA solution while maintaining the low temperature. The reaction is exothermic.

-

After the addition is complete, allow the reaction to proceed for several hours.

-

Slowly warm the reaction mixture to reflux and maintain for another few hours to complete the reaction.

-

Cool the mixture and filter to remove any solid byproducts.

-

-

Purification: The crude IPDI is purified by vacuum distillation.

Biological Activities of Isophorone Derivatives

While IPDA and IPDI are primarily used in material science, recent studies have explored the biological potential of other isophorone-based derivatives.

Antifungal Activity of Novel Isophorone Derivatives

A recent study reported the design and synthesis of novel isophorone derivatives with significant antifungal activity against various phytopathogenic fungi.[6][7]

Table 2: Antifungal Activity (EC₅₀ in µg/mL) of a Lead Isophorone Derivative (Compound A2) [7]

| Fungal Strain | EC₅₀ (µg/mL) |

| Rhizoctonia solani | 0.133 |

| Sclerotinia sclerotiorum | 0.258 |

| Valsa mali | 0.428 |

| Botrytis cinerea | 0.519 |

| Gibberella zeae | 1.29 |

| Physalospora piricola | 1.51 |

Mechanism of Action: Succinate (B1194679) Dehydrogenase Inhibition

The antifungal activity of these derivatives was attributed to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle.[6][7] Inhibition of SDH disrupts fungal respiration and energy production, leading to cell death.

Caption: Inhibition of Succinate Dehydrogenase by antifungal Isophorone derivatives.

This protocol is adapted from the methodology described for evaluating SDH inhibition.[6]

-

Enzyme Extraction:

-

Culture and collect mycelia of the target fungus (e.g., R. solani).

-

Grind the mycelia and centrifuge to extract the SDH enzyme from the supernatant.

-

-

Assay Procedure:

-

In a microplate, add the extracted SDH enzyme.

-

Add varying concentrations of the test isophorone derivative.

-

Initiate the reaction by adding the substrate (succinate) and a chromogenic reagent that changes color upon reduction by the active enzyme.

-

Measure the optical density (OD) at the appropriate wavelength (e.g., 595 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (OD/h).

-

Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the reaction rate against the inhibitor concentration.

-

Anticancer Activity of Benzylidene-Isophorone Hybrids

Benzylidene-isophorone hybrids have been synthesized and evaluated for their anticancer activity against the MDA-MB-231 human breast cancer cell line.[8]

Table 3: In Vitro Anticancer Activity of Benzylidene-Isophorone Hybrids [8]

| Compound | Substitution on Benzylidene Ring | IC₅₀ (µM) on MDA-MB-231 cells |

| 1 | 2,6-dichloro | 0.028 |

| 2 | 2,5-dimethoxy | 0.061 |

| 3 | 2,3-dimethoxy | 0.074 |

These results indicate that substitutions on the benzylidene ring significantly influence the cytotoxic potency of these hybrids.

Dicyanoisophorone Derivatives as Fluorogenic Probes

Derivatives of dicyanoisophorone have been developed as "turn-on" fluorescent probes for detecting esterase activity.[9] These probes are initially non-fluorescent, but upon enzymatic cleavage of an ester group by esterases, they release a highly fluorescent product. This technology has potential applications in disease diagnosis, particularly in cancers like hepatocellular carcinoma where esterase activity is upregulated.[9]

Caption: Activation mechanism of dicyanoisophorone-based fluorogenic probes by esterase.

This protocol is based on the methods used for characterizing dicyanoisophorone probes.[9]

-

Materials: Dicyanoisophorone probe, Porcine Liver Esterase (PLE) or other relevant esterase, HEPES buffer (100 mM, pH 8.0).

-

Procedure:

-

Prepare solutions of the dicyanoisophorone probe at various concentrations (e.g., 2-50 µM) in HEPES buffer.

-

Add a fixed concentration of the esterase (e.g., 0.008 U/mL PLE) to each probe solution.

-

Monitor the increase in fluorescence emission at the appropriate wavelength (e.g., 657 nm) over time at 37°C, with an excitation wavelength of around 480 nm.

-

-

Data Analysis:

-

Determine the initial reaction rates from the kinetic curves.

-

Plot the initial rates against the substrate concentration and fit to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and k꜀ₐₜ.

-

Applications in Drug Delivery

Isophorone diisocyanate has been utilized as a crosslinking agent to modify biopolymers for controlled drug release applications. For instance, IPDI has been used to crosslink gelatin to create a carrier matrix that is insoluble and swellable in biofluids, thereby modulating the release of drugs like theophylline (B1681296) and 5-fluorouracil.[10] The crosslinking decreases the degradation rate and solubility of the gelatin matrix.

Conclusion

Isophorol and its primary derivatives, IPDA and IPDI, are well-established compounds with significant industrial importance, particularly in the synthesis of polyurethanes. While their direct biological activities in a therapeutic context are not extensively studied, the isophorone scaffold is proving to be a versatile platform for the development of novel bioactive molecules. Recent research into isophorone derivatives has demonstrated their potential as potent antifungal and anticancer agents, with specific mechanisms of action such as enzyme inhibition. Furthermore, functionalized isophorone derivatives are being developed as advanced tools for biomedical research, such as fluorogenic probes for enzyme activity. For drug development professionals, the isophorone backbone represents a promising and adaptable scaffold for the design of new therapeutic agents and diagnostic tools. Further exploration into the structure-activity relationships and mechanisms of action of a wider range of isophorol derivatives is warranted to fully unlock their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. arkema.com [arkema.com]

- 3. Isophorone Diamine (IPDA) [benchchem.com]

- 4. Isophorone diamine | C10H22N2 | CID 17857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzylidene-isophorone hybrids with strong anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity-Based Dicyanoisophorone Derivatives: Fluorogenic Toolbox Enables Direct Visualization and Monitoring of Esterase Activity in Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Asymmetric Synthesis Using (+)-Isophorol as a Chiral Auxiliary

Audience: Researchers, scientists, and drug development professionals.

Topic: Asymmetric synthesis using (+)-Isophorol as a chiral auxiliary.

Note on Availability of Information:

Extensive literature searches did not yield specific examples of (+)-Isophorol being utilized as a cleavable chiral auxiliary in asymmetric synthesis. While other terpene-derived molecules, such as camphor (B46023) and menthol, are well-established chiral auxiliaries, the direct application of (+)-isophorol in this context is not documented in readily available scientific literature. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

However, (+)-isophorol is a valuable chiral building block. This means its inherent chirality is used as a starting point for the synthesis of more complex chiral molecules, where the isophorol backbone remains part of the final product structure rather than being removed as an auxiliary.

This document will therefore focus on the potential applications of (+)-isophorol as a chiral precursor and draw parallels with established terpene-derived chiral auxiliaries to provide a conceptual framework.

Introduction to Chiral Auxiliaries and Terpenes

In asymmetric synthesis, chiral auxiliaries are crucial tools for controlling the stereochemistry of a reaction.[1] They are typically derived from readily available, enantiomerically pure natural products, known as the "chiral pool." Terpenes, such as (+)-isophorol, are a significant component of this chiral pool and have been successfully employed in the development of various chiral auxiliaries.[2] The rigid carbocyclic framework of terpenes provides a well-defined steric environment that can effectively shield one face of a prochiral substrate, leading to high diastereoselectivity in subsequent reactions.

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis:

The use of a chiral auxiliary typically follows a three-step sequence:

-

Attachment: The chiral auxiliary is covalently attached to a prochiral substrate.

-

Diastereoselective Reaction: The resulting chiral adduct undergoes a diastereoselective transformation, creating a new stereocenter.

-

Cleavage: The chiral auxiliary is removed from the product, yielding an enantiomerically enriched compound, and can ideally be recovered for reuse.

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Potential of (+)-Isophorol as a Chiral Auxiliary Precursor

(+)-Isophorol possesses a stereogenic center and a rigid cyclohexene (B86901) scaffold, making it an attractive candidate for derivatization into a chiral auxiliary. Its functional groups (a hydroxyl group and a carbon-carbon double bond) offer handles for chemical modification.

Hypothetical Derivatization of (+)-Isophorol:

A common strategy for creating a chiral auxiliary from a chiral alcohol is to attach it to a substrate via an ester or amide linkage. For example, (+)-isophorol could be acylated with a dienophile, such as acryloyl chloride, to form an acrylate (B77674) ester. This ester could then be used in a diastereoselective Diels-Alder reaction.

Caption: Hypothetical synthesis of a (+)-isophorol-based chiral dienophile.

Conceptual Applications in Asymmetric Reactions

Based on the applications of structurally similar terpene-derived auxiliaries, we can conceptualize how (+)-isophorol-based auxiliaries might perform in key asymmetric transformations.

Asymmetric Diels-Alder Reaction

Concept: A (+)-isophorol-derived acrylate could serve as a chiral dienophile. The bulky trimethylcyclohexene moiety would be expected to block one face of the double bond, directing the approach of the diene to the opposite face, thus leading to a diastereomerically enriched cycloadduct.

Hypothetical Protocol for Asymmetric Diels-Alder Reaction:

-

Synthesis of the Chiral Dienophile: To a solution of (+)-isophorol (1.0 eq.) and triethylamine (B128534) (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, slowly add acryloyl chloride (1.2 eq.). Stir the reaction mixture at room temperature for 12 hours. After completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Diels-Alder Reaction: Dissolve the purified (+)-isophorol acrylate (1.0 eq.) in toluene (B28343) in a sealed tube. Add cyclopentadiene (B3395910) (3.0 eq.). Heat the mixture at 100 °C for 24 hours.

-

Analysis and Cleavage: Cool the reaction mixture and concentrate under reduced pressure. Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or HPLC analysis. For cleavage of the auxiliary, the ester can be hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the chiral carboxylic acid and recover the (+)-isophorol auxiliary.

Asymmetric Alkylation

Concept: An N-acyl derivative of a chiral amine synthesized from (+)-isophorol could be used for asymmetric alkylation. For instance, an oxazolidinone could be fashioned from an amino alcohol derived from (+)-isophorol. Deprotonation to form a chiral enolate followed by reaction with an electrophile would likely proceed with high diastereoselectivity due to the steric hindrance provided by the isophorol backbone.

Hypothetical Protocol for Asymmetric Alkylation:

-

Preparation of the N-Acyl Chiral Auxiliary: Synthesize the corresponding oxazolidinone from a (+)-isophorol-derived amino alcohol. Acylate the oxazolidinone with an acyl chloride (e.g., propionyl chloride) in the presence of a base like triethylamine.

-

Enolate Formation and Alkylation: Dissolve the N-acyl auxiliary (1.0 eq.) in anhydrous THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise and stir for 30 minutes to form the enolate. Add an alkyl halide (e.g., benzyl (B1604629) bromide) (1.2 eq.) and stir at -78 °C for 4 hours.

-

Workup and Analysis: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with ethyl acetate, dry the organic layer, and concentrate. Determine the d.e. of the product by spectroscopic or chromatographic methods.

-

Auxiliary Cleavage: The auxiliary can be cleaved by hydrolysis or reduction to afford the chiral carboxylic acid or alcohol, respectively.

Data Presentation (Hypothetical)

Since no experimental data exists for (+)-isophorol as a chiral auxiliary, the following table is a conceptual representation of how data would be presented, drawing on typical results for other terpene-based auxiliaries.

| Reaction | Electrophile/Diene | Auxiliary Type | Yield (%) | d.e. (%) | Ref. |

| Diels-Alder | Cyclopentadiene | (+)-Isophorol Acrylate | N/A | N/A | N/A |

| Alkylation | Benzyl Bromide | (+)-Isophorol Oxazolidinone | N/A | N/A | N/A |

| Aldol Reaction | Benzaldehyde | (+)-Isophorol Oxazolidinone | N/A | N/A | N/A |

N/A: Not available from current literature.

Conclusion

While (+)-isophorol is a recognized chiral building block, its use as a cleavable chiral auxiliary in asymmetric synthesis is not established in the scientific literature. The protocols and concepts presented here are hypothetical and based on analogies to well-known terpene-derived auxiliaries like those from camphor and menthol.[2] Further research would be required to synthesize and evaluate the effectiveness of (+)-isophorol derivatives as chiral auxiliaries in asymmetric transformations. Such studies would need to systematically investigate the diastereoselectivity, chemical yields, and conditions for auxiliary cleavage and recovery to determine their practical utility for the synthesis of enantiomerically pure compounds.

References

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00124H [pubs.rsc.org]

The Enigmatic Allure of (+)-Isophorol: Application Notes for the Fragrance and Flavor Industry

Introduction

(+)-Isophorol, a chiral cyclohexenone derivative, presents a unique olfactory profile that holds potential for innovative applications within the fragrance and flavor industries. While detailed public-domain data on this specific enantiomer remains elusive, this document provides comprehensive application notes and protocols based on available information for isophorol and its derivatives. These guidelines are intended for researchers, scientists, and drug development professionals to explore the sensory characteristics and potential uses of (+)-Isophorol.

Sensory Profile and Applications

While specific sensory data for (+)-Isophorol is not widely published, the olfactory characteristics of isophorol and its enantiomers are generally described as having terpenic, camphor, and borneol notes. Isophorone, a closely related precursor, is noted for its camphor-like or peppermint-like odor. This suggests that (+)-Isophorol likely contributes a fresh, woody, and somewhat medicinal character to fragrance and flavor compositions.

Table 1: Sensory Profile of Isophorol and Related Compounds

| Compound | Reported Odor/Flavor Profile | Potential Applications |

| Isophorol (Racemic, (R)-, and (S)-) | Terpenic, Camphor, Borneol | Fragrance: Woody and fresh notes in fine fragrances, cosmetics, and air care. Flavor: Herbal and cooling notes in beverages and confectionary. |

| Isophorone | Camphor-like, Peppermint-like | Fragrance: Solvent, precursor for other fragrance molecules. Flavor: Used as a solvent and in the production of certain chemical intermediates. |

Application in Fragrances:

(+)-Isophorol can be envisioned as a mid-note in fragrance compositions, providing a bridge between volatile top notes and tenacious base notes. Its camphoraceous and woody facets could be utilized in:

-

Fine Fragrances: To impart a clean, natural, and slightly sharp character to fougère, chypre, and woody fragrance families.

-

Personal Care Products: In soaps, lotions, and deodorants to provide a sense of freshness and cleanliness.

-

Household Products: In air fresheners and cleaning agents to deliver a crisp and invigorating scent.

Application in Flavors:

The potential use of (+)-Isophorol in flavors is likely limited to trace amounts due to its potent aroma profile. It could be explored for:

-

Beverages: To add a subtle herbal or cooling sensation to teas, spirits, and specialty drinks.

-

Confectionery: In chewing gum and hard candies to provide a unique, long-lasting fresh note.

Experimental Protocols